molecular formula C12H21N3O4 B10778046 Chromophore (Thr-Leu-Gly)

Chromophore (Thr-Leu-Gly)

Cat. No.: B10778046
M. Wt: 271.31 g/mol
InChI Key: WOCXRZLDLXIZRL-UHFFFAOYSA-N
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Description

Chromophore (Thr-Leu-Gly) is a tripeptide chromophore found in certain fluorescent proteins, such as green fluorescent proteins. The chromophore is formed through a series of post-translational modifications of the protein backbone, resulting in a structure that can absorb and emit light. This property makes it highly valuable in various scientific and industrial applications, particularly in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromophore (Thr-Leu-Gly) involves the cyclization of the protein backbone, followed by oxidation and dehydration reactions. The primary structure of the chromophore consists of the amino acids threonine, leucine, and glycine. The cyclization reaction forms an imidazolone ring, which is crucial for the chromophore’s fluorescent properties .

Industrial Production Methods: Industrial production of Chromophore (Thr-Leu-Gly) typically involves recombinant DNA technology. Genes encoding the fluorescent protein are inserted into bacterial or yeast cells, which then express the protein. The protein is subsequently purified, and the chromophore is formed through post-translational modifications within the protein structure .

Chemical Reactions Analysis

Types of Reactions: Chromophore (Thr-Leu-Gly) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the mature chromophore, which exhibits fluorescence upon excitation with visible light .

Scientific Research Applications

Chromophore (Thr-Leu-Gly) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chromophore (Thr-Leu-Gly) involves the absorption of light, which excites the chromophore to a higher energy state. Upon returning to the ground state, the chromophore emits light, resulting in fluorescence. The molecular targets and pathways involved include the protein’s tertiary structure, which stabilizes the chromophore and facilitates its fluorescent properties .

Comparison with Similar Compounds

Uniqueness: Chromophore (Thr-Leu-Gly) is unique due to its specific amino acid composition, which results in distinct fluorescent properties. The presence of leucine instead of tyrosine or methionine alters the chromophore’s absorption and emission spectra, making it suitable for specific applications where other chromophores may not be as effective .

Properties

Molecular Formula

C12H21N3O4

Molecular Weight

271.31 g/mol

IUPAC Name

2-[2-(1-amino-2-hydroxypropyl)-2-hydroxy-4-(2-methylpropyl)-5-oxoimidazol-1-yl]acetaldehyde

InChI

InChI=1S/C12H21N3O4/c1-7(2)6-9-11(18)15(4-5-16)12(19,14-9)10(13)8(3)17/h5,7-8,10,17,19H,4,6,13H2,1-3H3

InChI Key

WOCXRZLDLXIZRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(N(C1=O)CC=O)(C(C(C)O)N)O

Origin of Product

United States

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